Product packaging for 2-Bromo-4-(hydroxymethyl)benzoic acid(Cat. No.:CAS No. 90221-60-6)

2-Bromo-4-(hydroxymethyl)benzoic acid

Cat. No.: B3043683
CAS No.: 90221-60-6
M. Wt: 231.04 g/mol
InChI Key: MOVOTWUOAVEBFQ-UHFFFAOYSA-N
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Description

2-Bromo-4-(hydroxymethyl)benzoic acid (CAS: 90221-60-6) is a high-purity benzoic acid derivative supplied with a guaranteed purity of >97% . This compound, with the molecular formula C~8~H~7~BrO~3~ and a molecular weight of 231.05 g/mol, is a valuable bifunctional synthetic building block in organic chemistry and drug discovery . The aromatic bromine substituent serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling the introduction of complex carbon or nitrogen-based fragments. Simultaneously, the hydroxymethyl group can be further functionalized through oxidation to carboxylic acid or esterification, or utilized in ether and polymer formation. This dual reactivity makes the compound an exceptionally versatile intermediate for constructing molecular libraries, exploring structure-activity relationships in medicinal chemistry, and synthesizing more complex chemical entities. The product is presented as a solid and requires storage under normal conditions to ensure stability . This chemical is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the available Material Safety Data Sheet (MSDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO3 B3043683 2-Bromo-4-(hydroxymethyl)benzoic acid CAS No. 90221-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(hydroxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVOTWUOAVEBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties and Spectroscopic Data of 2 Bromo 4 Hydroxymethyl Benzoic Acid

While extensive experimental data for 2-Bromo-4-(hydroxymethyl)benzoic acid is not widely published, its fundamental properties can be tabulated based on available information and computational predictions.

PropertyValue
CAS Number 90221-60-6
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO (predicted)
Spectroscopic Technique Expected Features
¹H NMR Aromatic protons in the region of 7-8 ppm, a singlet for the benzylic protons of the hydroxymethyl group around 4.5-5.0 ppm, and a broad singlet for the carboxylic acid proton above 10 ppm.
¹³C NMR Signals for the carboxyl carbon (~170 ppm), aromatic carbons (120-140 ppm), and the benzylic carbon of the hydroxymethyl group (~60-65 ppm).
IR Spectroscopy A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700 cm⁻¹), and an O-H stretch from the alcohol (~3200-3600 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Hydroxymethyl Benzoic Acid

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that readily participates in nucleophilic acyl substitution reactions and can, under certain conditions, be removed from the aromatic ring.

Esterification: The carboxylic acid group of 2-bromo-4-(hydroxymethyl)benzoic acid can be converted to its corresponding ester through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then reacts readily with an alcohol.

Amidation: The synthesis of amides from this compound requires the coupling of the carboxylic acid with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine is generally difficult and requires high temperatures to drive off water. More effective methods involve the use of coupling agents or catalysts. For instance, boron-based reagents like boric acid can catalyze the dehydrative amidation under milder conditions. researchgate.net Copper-catalyzed procedures have also been developed for the amination of 2-bromobenzoic acids, which could be applicable here, allowing for the formation of N-aryl and N-alkyl derivatives. nih.gov Another common approach is the activation of the carboxylic acid with reagents like thionyl chloride (SOCl₂) to form the acyl chloride, which then smoothly reacts with an amine to yield the desired amide. turito.com

Table 1: Representative Esterification and Amidation Reactions
Reaction TypeReagentsTypical ConditionsProduct
Fischer EsterificationAlcohol (e.g., Methanol), H₂SO₄ (cat.)RefluxMethyl 2-bromo-4-(hydroxymethyl)benzoate
Amidation (via Acyl Chloride)1. SOCl₂ 2. Amine (e.g., Aniline)1. Reflux 2. Room Temperature2-Bromo-4-(hydroxymethyl)-N-phenylbenzamide
Copper-Catalyzed AmidationAmine, Cu/Cu₂O, K₂CO₃Heating (e.g., 130 °C)N-substituted 2-bromo-4-(hydroxymethyl)benzamide

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For aromatic carboxylic acids, this process is generally difficult and requires high temperatures unless activating groups are present on the ring. The presence of an ortho-substituent, such as the bromine atom in this compound, can influence the rate of decarboxylation.

Mechanistically, the decarboxylation of ortho-substituted benzoic acids can be facilitated by the substituent's ability to stabilize the transition state. While simple heating can lead to thermal decarboxylation, the temperatures required are often destructive to other functional groups. Catalytic methods, sometimes employing copper salts, can promote decarboxylation at lower temperatures. It has been noted that conventional radical aromatic decarboxylation is often slow, leading to undesirable side reactions. nih.gov However, for certain substrates like β-keto acids, decarboxylation occurs readily through a cyclic, concerted transition state. masterorganicchemistry.com For this compound, the reaction would likely proceed via a direct thermal mechanism, if conditions are harsh enough, to yield 3-bromo-benzyl alcohol.

Transformations of the Hydroxymethyl Moiety

The primary benzylic alcohol of the hydroxymethyl group is susceptible to a range of transformations, including oxidation, substitution, and derivatization.

The hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid. The choice of oxidant and the control of reaction conditions are crucial for achieving the desired product.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, yielding 2-bromo-4-formylbenzoic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used for this purpose.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the hydroxymethyl group directly to a second carboxylic acid group, resulting in the formation of 2-bromo-1,4-benzenedicarboxylic acid (2-bromoterephthalic acid). Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). Modern methods using catalysts like 2-iodoxybenzenesulfonic acid (IBS) with an oxidant like Oxone can also achieve this transformation efficiently.

Table 2: Oxidation Reactions of the Hydroxymethyl Group
Target ProductReagent(s)Product Name
AldehydePyridinium chlorochromate (PCC)2-Bromo-4-formylbenzoic acid
Carboxylic AcidPotassium permanganate (KMnO₄)2-Bromo-1,4-benzenedicarboxylic acid

Halogenation: The hydroxyl group can be replaced by a halogen atom to form a benzylic halide. This is a key step for further functionalization. Treatment with thionyl chloride (SOCl₂) converts the alcohol to 2-bromo-4-(chloromethyl)benzoic acid, while phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) yields 2-bromo-4-(bromomethyl)benzoic acid. These benzylic halides are highly reactive intermediates in nucleophilic substitution reactions.

Etherification: Ethers can be synthesized from the hydroxymethyl group, most commonly via the Williamson ether synthesis. byjus.com This Sₙ2 reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. organic-synthesis.comlibretexts.org This nucleophilic alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide) to form the ether, such as 2-bromo-4-(methoxymethyl)benzoic acid. The reaction generally requires anhydrous conditions and is most effective with primary alkyl halides to avoid competing elimination reactions. byjus.com

This section focuses on converting the hydroxymethyl group into an ester or ether, distinct from the reactions of the carboxylic acid group.

Ester Formation: The benzylic alcohol can be acylated to form an ester. This is typically achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. pearson.comiiste.org For example, reacting this compound with acetyl chloride would yield 4-(acetoxymethyl)-2-bromobenzoic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol's oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. pearson.com

Ether Formation: As detailed in section 3.2.2, the primary method for forming ethers from the hydroxymethyl group is the Williamson ether synthesis, which provides a reliable route to a wide variety of alkyl and aryl ethers. francis-press.com

Table 3: Substitution and Derivatization Reactions of the Hydroxymethyl Group
Reaction TypeReagentsProduct Name
Halogenation (Chlorination)Thionyl chloride (SOCl₂)2-Bromo-4-(chloromethyl)benzoic acid
Halogenation (Bromination)Phosphorus tribromide (PBr₃)2-Bromo-4-(bromomethyl)benzoic acid
Williamson Ether Synthesis1. NaH 2. Alkyl Halide (e.g., CH₃I)2-Bromo-4-(alkoxymethyl)benzoic acid
Esterification (Acylation)Acyl Chloride (e.g., Acetyl chloride), Pyridine4-(Acetoxymethyl)-2-bromobenzoic acid

Aromatic Ring Reactivity

The aromatic ring of this compound exhibits a rich and varied reactivity profile, largely dictated by the interplay of its substituents. The bromine atom serves as a versatile handle for a range of substitution and coupling reactions, while the carboxylic acid and hydroxymethyl groups modulate the ring's electronic properties and can participate in directing or interfering with these transformations.

Nucleophilic Aromatic Substitution Involving the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Aromatic rings are typically electron-rich and thus not prone to attack by nucleophiles. However, the presence of electron-withdrawing groups can render the ring sufficiently electrophilic to undergo nucleophilic substitution. masterorganicchemistry.com

The SNAr mechanism generally proceeds via a two-step addition-elimination process. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In the case of this compound, the carboxylic acid group is a deactivating group for electrophilic substitution but an activating group for nucleophilic substitution, particularly when deprotonated. The hydroxymethyl group is generally considered to be weakly electron-withdrawing. The combined electron-withdrawing effect of these groups, however, is generally not sufficient to activate the ring for classical SNAr reactions under mild conditions.

Detailed research findings on the direct nucleophilic aromatic substitution of the bromine atom in this compound by common nucleophiles under standard SNAr conditions are not extensively reported in the literature, suggesting that the molecule is not highly reactive towards this type of transformation without the use of catalysts or harsh reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom on this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely used in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of organoboron reagents. nih.gov

While specific studies on the Suzuki-Miyaura coupling of this compound are not abundant, the reactivity of similar bromobenzoic acids is well-documented. For instance, 4-bromobenzoic acid has been successfully coupled with various arylboronic acids in the presence of a palladium catalyst and a base. rsc.org It is expected that this compound would behave similarly, yielding the corresponding biaryl compounds. The presence of the carboxylic acid and hydroxymethyl groups may necessitate careful optimization of the reaction conditions to avoid side reactions or catalyst inhibition.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Bromides

Aryl Bromide Boronic Acid Catalyst Base Solvent Yield (%)
4-Bromobenzoic acid Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water >95
2-Bromoaniline Phenylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Toluene/Water 92

This table presents representative data for similar compounds to illustrate the general conditions and outcomes of Suzuki-Miyaura reactions and is not specific to this compound.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of substituted alkynes. organic-chemistry.org

Similar to the Suzuki-Miyaura coupling, the bromine atom in this compound serves as a suitable handle for the Sonogashira reaction. The coupling of various aryl bromides with terminal alkynes has been extensively studied, and it is anticipated that this compound would undergo this transformation to produce 2-(alkynyl)-4-(hydroxymethyl)benzoic acids. The reaction conditions, including the choice of catalyst, copper source, base, and solvent, would likely require optimization to achieve high yields and minimize potential side reactions involving the carboxylic acid and hydroxymethyl functionalities.

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

Aryl Bromide Alkyne Palladium Catalyst Copper Co-catalyst Base Solvent
Bromobenzene Phenylacetylene PdCl₂(PPh₃)₂ CuI Triethylamine THF
1-Bromo-4-iodobenzene Trimethylsilylacetylene Pd(PPh₃)₄ CuI Triethylamine Benzene (B151609)

This table provides general conditions for Sonogashira coupling reactions and is not specific to this compound.

Intramolecular Interactions and Their Influence on Reactivity

The spatial arrangement of the functional groups in this compound allows for the possibility of intramolecular interactions, which can significantly influence its conformation and chemical reactivity. nih.gov The most probable intramolecular interaction is a hydrogen bond between the hydroxyl group of the hydroxymethyl moiety and the carbonyl oxygen of the carboxylic acid group, or between the carboxylic acid proton and the oxygen of the hydroxymethyl group.

The formation of an intramolecular hydrogen bond can have several consequences for the molecule's reactivity. It can lock the molecule into a more rigid conformation, which may affect the accessibility of the reactive sites to incoming reagents. nih.gov For example, a strong intramolecular hydrogen bond involving the carboxylic acid group could decrease its acidity and alter its directing effect in electrophilic or nucleophilic substitution reactions.

In the context of metal-catalyzed cross-coupling reactions, intramolecular interactions can influence the coordination of the substrate to the metal center. The presence of a nearby hydroxyl group could potentially lead to chelation with the palladium catalyst, which might either accelerate or hinder the reaction depending on the specific geometry of the coordination complex.

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of protons and carbons.

The aromatic region would likely show three signals due to the three protons on the benzene (B151609) ring. The proton environments are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the hydroxymethyl group. The methylene (B1212753) protons of the -CH₂OH group would likely appear as a singlet, and its chemical shift would be influenced by the adjacent aromatic ring. The hydroxyl and carboxylic acid protons are expected to be singlets as well, with their chemical shifts being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-4-(hydroxymethyl)benzoic acid

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic H 7.5 - 8.0 m
-CH₂OH ~4.5 s
-OH Variable s
-COOH >10 s

Note: These are estimated values and may vary based on solvent and experimental conditions.

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not widely documented. However, based on known substituent effects on benzene rings, a predicted ¹³C NMR spectrum can be outlined. The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

The carbon of the carboxylic acid group is expected to appear at the most downfield position. The aromatic carbons will have chemical shifts influenced by the attached bromine, carboxylic acid, and hydroxymethyl groups. The carbon attached to the bromine atom will be significantly affected. The methylene carbon of the hydroxymethyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
-COOH 165 - 175
Aromatic C-Br 115 - 125
Aromatic C-H 125 - 140
Aromatic C-COOH 130 - 140
Aromatic C-CH₂OH 140 - 150
-CH₂OH 60 - 70

Note: These are estimated values and may vary based on solvent and experimental conditions.

In the absence of direct experimental data, the application of two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the unambiguous assignment of proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent aromatic protons, aiding in their specific assignment. An HSQC spectrum would correlate the signals of the methylene protons directly to the signal of the methylene carbon, confirming their connectivity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Structure

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. For this compound, these techniques would confirm the presence of the hydroxyl, carbonyl, and C-Br functional groups.

The FT-IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid would give rise to a strong, sharp peak around 1700 cm⁻¹. The O-H stretching of the alcohol would likely appear as a broad band around 3200-3600 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-Br stretch are often well-defined in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Alcohol O-H Stretch 3200 - 3600 (broad)
Aromatic C-H Stretch 3000 - 3100
Carboxylic Acid C=O Stretch 1680 - 1720
Aromatic C=C Stretch 1450 - 1600
C-O Stretch 1000 - 1300
C-Br Stretch 500 - 700

Note: These are general ranges and can be influenced by the molecular structure and sample state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₈H₇BrO₃), the molecular weight is approximately 230.04 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, an isotopic peak [M+2]⁺ of nearly equal intensity would also be present, which is a characteristic signature of a monobrominated compound.

The fragmentation of this compound would likely proceed through several key pathways. Loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment ion. Decarboxylation (loss of CO₂) is another common fragmentation pathway for benzoic acids. Cleavage of the hydroxymethyl group could also occur.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion Proposed Structure
[M]⁺ [C₈H₇BrO₃]⁺
[M-OH]⁺ [C₈H₆BrO₂]⁺
[M-H₂O]⁺ [C₈H₅BrO₂]⁺
[M-COOH]⁺ [C₇H₆BrO]⁺
[M-CH₂OH]⁺ [C₇H₄BrO₂]⁺

Note: The relative intensities of these fragments would depend on the ionization conditions.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the presence of the benzene ring, a chromophore, will result in characteristic UV absorptions.

The electronic spectrum is expected to show absorptions arising from π → π* transitions within the aromatic ring. The presence of the bromine, carboxylic acid, and hydroxymethyl substituents will influence the position and intensity of these absorption bands. Typically, substituted benzoic acids exhibit a strong absorption band at shorter wavelengths and a weaker, more structured band at longer wavelengths. The exact absorption maxima (λ_max) would need to be determined experimentally.

Fluorescence Spectroscopy for Photophysical Properties of Derivatives

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules and their excited states. While research specifically detailing the fluorescence of this compound derivatives is limited, the photophysical properties can be anticipated based on the behavior of other substituted benzoic acids and brominated aromatic compounds.

The introduction of a bromine atom, a heavy atom, can influence the fluorescence properties through the heavy-atom effect, which can enhance intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence or a decrease in fluorescence quantum yield. The nature and position of other substituents on the aromatic ring will also play a crucial role in determining the absorption and emission characteristics.

Derivatives of this compound, such as esters or amides, could be synthesized to modulate their photophysical properties. For instance, esterification of the carboxylic acid could lead to derivatives with different emission wavelengths and quantum yields.

A typical research approach to characterizing the photophysical properties of such derivatives would involve:

Synthesis of a series of derivatives: Modifying the carboxylic acid and/or the hydroxymethyl group to create a library of compounds.

Measurement of absorption and emission spectra: Determining the maximum absorption (λ_abs) and emission (λ_em) wavelengths in various solvents to assess solvatochromic effects.

Determination of fluorescence quantum yields (Φ_F): Quantifying the efficiency of the fluorescence process.

Measurement of fluorescence lifetimes (τ_F): Providing insights into the kinetics of the excited state decay processes.

Studies on related brominated fluorescein (B123965) derivatives have shown that the bromine moiety can be utilized for further chemical modifications through cross-coupling reactions, allowing for the development of fluorescent probes and biomarkers. nih.gov Similarly, derivatives of this compound could serve as platforms for the construction of novel fluorescent materials with tailored properties.

Derivative Class Potential Photophysical Property Modulation Research Focus
EstersShift in emission wavelength, altered quantum yieldSolvatochromism, substituent effects
AmidesPotential for intramolecular hydrogen bonding affecting excited statePhotoinduced proton transfer, sensor development
Cross-coupled productsExtended conjugation, new fluorophoresDevelopment of novel dyes and probes

Note: This table presents potential research directions based on the known behavior of similar compound classes.

Computational and Theoretical Studies on 2 Bromo 4 Hydroxymethyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 2-Bromo-4-(hydroxymethyl)benzoic acid, DFT calculations are instrumental in determining its optimized molecular geometry and understanding its electronic properties. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. banglajol.info

DFT calculations can predict the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. For substituted benzoic acids, the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and other substituent groups are of particular interest. In a related compound, 4-Bromo-2-hydroxybenzoic acid, the dihedral angle between the aromatic ring and the carboxylic acid group was found to be 4.8 (4)°. researchgate.net Similar calculations for this compound would reveal the precise bond lengths, bond angles, and dihedral angles that define its structure. These optimized geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Predicted Bond Lengths (Å) for a Substituted Benzoic Acid Derivative
BondCalculated (Å)
C-C (aromatic)1.383–1.415
C-Br~1.90
C-COOH~1.49
C=O~1.21
C-OH~1.36

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO is known as the band gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller band gap suggests that the molecule is more reactive. nih.gov

For substituted benzoic acids, the distribution of HOMO and LUMO orbitals is influenced by the nature and position of the substituents. In many organic molecules, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient parts. For this compound, the aromatic ring and the oxygen atoms of the carboxyl and hydroxyl groups would likely contribute significantly to the HOMO, while the LUMO may be distributed over the carboxylic acid group and the benzene ring. DFT calculations can provide precise energy values for these orbitals and a visual representation of their spatial distribution. The band gap energy can be calculated using the formula ΔE = ELUMO - EHOMO. actascientific.com

Calculated HOMO-LUMO Properties for a Related Benzoic Acid Derivative
ParameterValue (eV)
EHOMO-6.5 to -7.5
ELUMO-1.5 to -2.5
Band Gap (ΔE)4.0 to 5.0

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov The different colors on the MEP map indicate the regions of different electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green indicates regions of neutral potential. nih.gov

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic and hydroxymethyl groups, making them sites for electrophilic attack. The hydrogen atoms of the hydroxyl and carboxylic acid groups would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov It provides a detailed picture of the bonding and antibonding interactions between orbitals. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability of the molecule arising from these interactions.

Spectroscopic Property Predictions from Computational Models

Computational models, particularly DFT, are widely used to predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with experimental data to aid in the assignment of vibrational modes. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra by calculating the excitation energies and oscillator strengths of electronic transitions. researchgate.net For this compound, these calculations could predict the characteristic vibrational frequencies associated with the O-H, C=O, C-Br, and aromatic C-H bonds, as well as the wavelengths of maximum absorption in its UV-Vis spectrum.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with multiple rotatable bonds like this compound (e.g., around the C-C bond connecting the carboxylic acid group and the C-C bond of the hydroxymethyl group), several conformers may exist.

Computational methods can be used to explore the potential energy surface of the molecule and identify the stable conformers (local minima) and the transition states connecting them. researchgate.net By calculating the relative energies of these conformers, it is possible to determine the most stable conformation and the energy barriers for conformational changes. This information is crucial for understanding the molecule's flexibility and how its shape can influence its interactions with other molecules. The results of such an analysis can be visualized as a free energy landscape. nih.govnih.gov

Detailed Crystallographic Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the crystal structure and supramolecular architecture of the chemical compound this compound is not publicly available.

Efforts to locate specific X-ray diffraction data, which is essential for elucidating the solid-state structure of a compound, were unsuccessful. Consequently, a thorough analysis of its crystal system, space group, and unit cell dimensions cannot be provided at this time. This foundational data is critical for any subsequent examination of its three-dimensional arrangement in the crystalline state.

Additionally, without experimental data, any discussion on the potential polymorphism (the ability to exist in multiple crystal forms) or co-crystallization behavior of this compound would be purely speculative. Such studies require comparative analysis of diffraction data from different crystalline phases or multi-component crystals.

While crystallographic studies have been conducted on analogous compounds, such as various isomers of bromo-hydroxybenzoic acids and bromo-methylbenzoic acids, this information cannot be extrapolated to accurately describe the unique structure of this compound. Each compound's crystal structure is highly dependent on the specific nature and position of its functional groups.

Further research, involving the synthesis of single crystals of this compound and subsequent single-crystal X-ray diffraction analysis, is required to determine its precise solid-state architecture and intermolecular interactions.

Applications in Advanced Chemical Synthesis

Building Block for Complex Organic Molecules

The strategic placement of the three functional groups on the aromatic ring allows for regioselective reactions, making 2-bromo-4-(hydroxymethyl)benzoic acid a valuable precursor for the synthesis of intricate organic molecules, including polycyclic aromatic compounds and macrocyclic structures.

Synthesis of Polycyclic Aromatic Compounds

While direct research on the application of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) is not extensively documented, its structure suggests potential utility in this area. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, which are instrumental in forming new carbon-carbon bonds to build up larger aromatic systems. psu.edu For instance, the bromo group can be coupled with a boronic acid derivative of another aromatic ring. Subsequently, the hydroxymethyl and carboxylic acid groups could be chemically modified and cyclized to form additional fused rings.

The synthesis of PAHs often involves the creation of new aromatic rings through intramolecular cyclization reactions. nih.gov In a hypothetical synthetic route, the hydroxymethyl group of this compound could be oxidized to an aldehyde. This aldehyde could then undergo a Wittig reaction or a similar olefination to introduce a side chain, which could subsequently cyclize onto the aromatic ring to form a new fused ring. The carboxylic acid group could also be used to direct ortho-lithiation, allowing for the introduction of other functional groups that could participate in cyclization reactions. The bromo-substituent is particularly useful for palladium-catalyzed annulation reactions to construct the core of polycyclic systems.

Incorporation into Macrocyclic Structures

The distinct functionalities of this compound make it a promising candidate for the synthesis of macrocyclic structures. The carboxylic acid and hydroxymethyl groups can undergo esterification or amidation reactions with difunctional linkers to form large rings. The bromine atom can serve as a handle for further functionalization of the macrocycle after its formation.

For example, the carboxylic acid could be reacted with one end of a long-chain diamine, and the hydroxymethyl group could be converted to a leaving group (e.g., a tosylate) to react with the other end of the diamine, thereby closing the macrocycle. Alternatively, two molecules of this compound could be coupled through their carboxylic acid groups with a diol to form a linear precursor. Subsequent intramolecular cyclization, possibly via a palladium-catalyzed reaction involving the bromine atoms, could then form the macrocyclic structure. The presence of the bromo- and hydroxymethyl groups offers multiple points for cyclization and further derivatization, allowing for the creation of a diverse range of macrocyclic architectures with potential applications in host-guest chemistry and medicinal chemistry.

Precursor for Advanced Materials

The functional groups of this compound also lend themselves to the synthesis of advanced materials, such as polymers and coordination complexes.

Monomer in Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of functional polymers. The carboxylic acid and hydroxymethyl groups can participate in condensation polymerization to form polyesters. The resulting polymer would have a bromine atom on each repeating unit, which can be used for post-polymerization modification. This allows for the introduction of various functional groups along the polymer chain, leading to materials with tailored properties.

For instance, the bromine atoms could be converted to other functional groups via nucleophilic substitution or used as sites for grafting other polymer chains. The ability to introduce functionality after polymerization is a powerful tool for creating complex polymer architectures and materials with specific properties for applications in areas such as drug delivery, sensors, and coatings.

Table 1: Potential Polymerization Reactions of this compound

Polymerization Type Reacting Groups Resulting Polymer Potential Post-Polymerization Modification
Condensation Polymerization Carboxylic acid and hydroxymethyl group Polyester Modification of the bromo-substituent

Ligand in Coordination Chemistry

The carboxylic acid group of this compound can act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs) or other coordination complexes. The hydroxymethyl group and the bromine atom can provide additional functionality to the resulting material.

In the context of MOFs, the carboxylic acid can link metal clusters to form a porous framework. The hydroxymethyl groups could then be exposed within the pores, providing sites for post-synthetic modification or for interacting with guest molecules. The bromine atom could also be used to further functionalize the organic linker before or after the formation of the MOF. The ability to create functionalized MOFs is of great interest for applications in gas storage, catalysis, and sensing. rsc.org

Table 2: Potential Coordination Modes of this compound

Coordinating Group Metal Ion Potential Structure Potential Applications
Carboxylate Various transition metals Metal-Organic Framework (MOF) Gas storage, catalysis, sensing

Medicinal Chemistry Research and Scaffold Exploration

Role as a Privileged Scaffold or Key Intermediate in Drug Discovery

While not as extensively documented as some classical privileged structures, the 2-bromo-4-(hydroxymethyl)benzoic acid core serves as a valuable key intermediate and building block in the synthesis of more complex molecules with therapeutic potential. Privileged scaffolds are molecular frameworks that can bind to multiple biological targets with high affinity, making them efficient starting points for drug discovery. The arrangement of a bromo-substituted aromatic ring with both a carboxylic acid and a hydroxymethyl group provides a trifunctional platform for generating diverse chemical libraries aimed at various biological targets.

Its utility is exemplified by its role as a precursor for synthesizing compounds targeting enzymes and receptors implicated in various diseases. For instance, analogous bromo-benzoic acid structures are crucial intermediates in the development of inhibitors for enzymes like poly (ADP-ribose) polymerase (PARP), which are involved in DNA repair and are significant targets in oncology. The strategic placement of the bromine atom allows for further modifications through cross-coupling reactions, while the carboxylic acid and hydroxymethyl groups can be derivatized to modulate solubility, cell permeability, and binding interactions.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.org The this compound scaffold is well-suited for systematic SAR exploration through modifications at its three primary functional sites.

The hydroxymethyl group offers a prime site for modification to explore its role in target binding and pharmacokinetic properties. Potential modifications include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, altering its hydrogen bonding capacity and electronic properties.

Esterification and Etherification: Conversion to esters or ethers can modulate lipophilicity and metabolic stability. Introducing different alkyl or aryl groups can also probe for additional binding pockets in the target protein.

Replacement with other functional groups: The hydroxymethyl group can be replaced with amines, thiols, or halogens to investigate the impact of different functionalities on biological activity.

For example, in studies of similar scaffolds, the hydroxymethyl group has been shown to be crucial for activity, often forming key hydrogen bonds with the target. nih.gov

Table 1: Hypothetical SAR of Hydroxymethyl Group Modifications

Modification R Group Expected Impact on Activity Rationale
Oxidation -CHO Potential decrease Loss of hydrogen bond donor capability
Esterification -CH₂OCOCH₃ Variable Increased lipophilicity, potential prodrug
Etherification -CH₂OCH₃ Variable Blocks hydrogen bonding, alters steric profile
Amination -CH₂NH₂ Potential increase Introduction of a basic center for ionic interactions

The carboxylic acid group is a versatile handle for derivatization, often influencing the compound's acidity, solubility, and ability to act as a hydrogen bond donor or acceptor. Common derivatizations include:

Esterification: Converting the carboxylic acid to an ester can create prodrugs that improve oral bioavailability, with the ester being hydrolyzed in vivo to release the active carboxylic acid.

Amidation: Formation of amides with various amines can introduce new points of interaction and modulate the molecule's physicochemical properties. This is a common strategy to explore hydrogen bonding networks with biological targets.

Reduction: The carboxylic acid can be reduced to a primary alcohol, significantly altering the electronic nature and interaction profile of that part of the molecule.

Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres like tetrazoles can maintain the acidic character while improving metabolic stability and cell penetration.

Studies on related benzoic acid derivatives have shown that such modifications can drastically alter biological activity and target selectivity. nih.gov

The aromatic ring provides a scaffold that can be further functionalized to fine-tune electronic properties and explore interactions with the target. The existing bromine atom is not only a substituent itself but also a handle for further chemistry, such as Suzuki or Sonogashira cross-coupling reactions, to introduce larger aryl or alkyl groups. Other positions on the ring can be targeted for substitution with a variety of groups, including:

Halogens: Introduction of other halogens like chlorine or fluorine can alter the electronic distribution and lipophilicity.

Alkyl and Alkoxy Groups: These groups can be used to probe for hydrophobic pockets in the binding site.

Nitro and Amino Groups: These can be introduced to modulate the electronic nature of the ring and provide additional hydrogen bonding opportunities.

Investigation of Biological Targets as a Result of Structural Scaffolding

The this compound scaffold has been explored for its potential to interact with a range of biological targets. Derivatives of benzoic acid are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netpreprints.org

The specific arrangement of functional groups on this scaffold makes it a candidate for targeting enzymes where hydrogen bonding and aromatic interactions are crucial for binding. For example, its derivatives have been investigated as:

Enzyme Inhibitors: The carboxylic acid can mimic the substrate of certain enzymes, while other parts of the molecule can provide specificity and potency. Targets could include kinases, proteases, and metabolic enzymes.

Receptor Modulators: The scaffold can be elaborated to fit into the binding pockets of various receptors, including G-protein coupled receptors (GPCRs), where the functional groups can interact with key residues.

The diverse biological activities reported for substituted benzoic acids suggest that the this compound core is a promising starting point for developing modulators of various biological pathways. globalresearchonline.net

Combinatorial Chemistry Approaches Utilizing the Core Structure

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. nih.gov The trifunctional nature of this compound makes it an excellent scaffold for combinatorial library synthesis.

A potential combinatorial approach could involve a "split-and-pool" synthesis strategy. The core scaffold could be attached to a solid support via the carboxylic acid. Then, the hydroxymethyl group could be reacted with a diverse set of building blocks (e.g., acid chlorides to form esters). In a subsequent step, the bromine atom could be utilized in palladium-catalyzed cross-coupling reactions with a library of boronic acids. Finally, cleavage from the solid support would release a library of compounds with diversity at two positions.

Table 2: Example of a Combinatorial Library Design

Scaffold Position Diversity Element Number of Building Blocks
Hydroxymethyl Group R₁ in -CH₂OCOR₁ 50 different acyl chlorides
Bromo Position R₂ from R₂-B(OH)₂ 100 different boronic acids
Total Compounds 5,000

Such libraries can be screened against various biological targets to identify hit compounds, which can then be further optimized through more focused medicinal chemistry efforts. researchgate.net

Conclusion and Future Directions in Research

Summary of Current Research Landscape

The current research landscape for 2-Bromo-4-(hydroxymethyl)benzoic acid is best described as nascent. The compound is cataloged with the CAS Number 90221-60-6 and the molecular formula C₈H₇BrO₃. Its structure features a benzoic acid scaffold substituted with a bromine atom at the 2-position and a hydroxymethyl group at the 4-position. This trifunctional arrangement theoretically makes it a versatile building block in organic synthesis.

A key mention of this compound appears in patent literature, specifically in WO2009080250A2, which pertains to insecticidal compounds. google.com However, the patent does not provide detailed experimental procedures for the synthesis of this specific molecule, nor does it elaborate on its particular role or properties within the context of the invention. This suggests that while the compound has been synthesized and utilized, likely as an intermediate, the detailed scientific investigation has not been disseminated in the public domain through peer-reviewed journals.

Searches for dedicated research articles on its synthesis, spectroscopic data (such as NMR, IR, or mass spectrometry), or crystal structure have not yielded specific results. This lack of published data prevents a thorough discussion of its chemical and physical properties based on experimental findings.

Emerging Research Avenues for this compound

Given the functional groups present in this compound, several emerging research avenues can be proposed. The presence of a carboxylic acid, a bromo substituent, and a hydroxymethyl group on the same aromatic ring offers multiple sites for chemical modification and functionalization.

Medicinal Chemistry: Benzoic acid derivatives are a cornerstone of medicinal chemistry. The unique substitution pattern of this molecule could be exploited to synthesize novel compounds with potential biological activity. The carboxylic acid can be converted to esters or amides, the hydroxymethyl group can be oxidized to an aldehyde or further functionalized, and the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse molecular fragments. These modifications could lead to the development of new therapeutic agents.

Materials Science: Functionalized benzoic acids are also of interest in materials science, for example, in the synthesis of metal-organic frameworks (MOFs) or functional polymers. The carboxylic acid can act as a linker to connect metal ions in MOFs, while the other functional groups could be used to tune the properties of the resulting material or for post-synthetic modification.

Organic Synthesis: As a trifunctional building block, this compound could serve as a valuable intermediate in the synthesis of more complex molecules. The orthogonal reactivity of the three functional groups could allow for a stepwise and controlled elaboration of the molecular structure.

Prospects for Novel Applications in Chemical Science

The future prospects for this compound in chemical science are contingent on the development of efficient and scalable synthetic routes and a thorough characterization of its properties. Should this foundational research be established, several novel applications could be envisioned:

Development of Targeted Therapeutics: The ability to introduce various substituents through the bromo and hydroxymethyl groups could allow for the design of molecules that specifically interact with biological targets.

Design of Smart Materials: The functional groups could be used to create materials that respond to external stimuli, such as pH or light, leading to applications in sensing or drug delivery.

Catalysis: The molecule could be modified to act as a ligand for metal catalysts, with the potential for creating catalysts with unique reactivity or selectivity.

Q & A

Q. What are the established synthetic routes for 2-Bromo-4-(hydroxymethyl)benzoic acid, and how do reaction conditions influence yield?

A common approach involves bromination of 4-(hydroxymethyl)benzoic acid precursors under controlled photochemical or catalytic conditions. For example, flow photochemical bromination of toluic acid derivatives followed by hydrolysis has been used to synthesize structurally similar bromo-formylbenzoic acids, achieving moderate to high yields (40–75%) depending on substituent positioning and bromine stoichiometry . Optimizing reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., acetonitrile or DMF) minimizes side products like di-brominated species. Post-synthesis, column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) is recommended for purification .

Q. How can researchers confirm the structural integrity and purity of this compound?

Characterization typically involves:

  • NMR Spectroscopy : 1H^1H NMR to verify hydroxymethyl (-CH2_2OH) proton signals (δ ~4.6 ppm) and bromine-induced deshielding of aromatic protons.
  • LC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C8_8H7_7BrO3_3, expected m/z 245.956) and detect impurities. LC-MS protocols optimized for benzoic acid derivatives use C18 columns and 0.1% formic acid in mobile phases .
  • Melting Point Analysis : Consistency with literature values (if available) ensures crystallinity and purity .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during bromination of hydroxymethyl-substituted benzoic acids?

Bromination at the ortho position relative to the hydroxymethyl group is sterically and electronically disfavored due to hydrogen bonding between -CH2_2OH and the carboxyl moiety, directing bromine to para or meta positions. Competing oxidation of the hydroxymethyl group to a carbonyl (under strong acidic or oxidizing conditions) can occur, necessitating inert atmospheres and low-temperature bromination (e.g., NBS in DMF at 0°C) . Kinetic studies using UV-Vis monitoring reveal that bromine radical intermediates dominate in photochemical routes, while electrophilic substitution prevails in catalytic systems .

Q. How does the hydroxymethyl substituent influence cross-coupling reactivity in Pd-catalyzed reactions?

The hydroxymethyl group enhances solubility in polar solvents (e.g., DMSO/H2_2O mixtures), facilitating Suzuki-Miyaura couplings with aryl boronic acids. However, its electron-donating nature reduces electrophilicity at the bromine-bearing carbon, requiring optimized catalysts (e.g., Pd(PPh3_3)4_4 with Cs2_2CO3_3 as base) to achieve >70% coupling efficiency. Comparative studies with 2-Bromo-4-(trifluoromethyl)benzoic acid show that -CH2_2OH improves regioselectivity in Ullmann-type couplings due to hydrogen-bonding stabilization of transition states .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or cytotoxicity studies often arise from:

  • Purity Variability : Impurities like residual bromine or oxidized byproducts (e.g., 4-carboxybenzaldehyde) can skew bioassay results. Rigorous HPLC purity verification (>95%) is critical .
  • Solvent Effects : Activity assays in DMSO vs. aqueous buffers may alter compound aggregation or membrane permeability. Standardizing solvent systems (e.g., <1% DMSO in PBS) improves reproducibility .
  • Structural Analogues : Positional isomers (e.g., 3-Bromo-4-(hydroxymethyl)benzoic acid) may be misidentified in older literature. Re-evaluation via single-crystal XRD or 2D NMR (COSY, HSQC) clarifies structural assignments .

Methodological Considerations Table

Research AspectKey ParametersReferences
Synthesis Photochemical bromination, NBS, 0–25°C, silica gel purification
Characterization 1H^1H NMR (δ 4.6 ppm for -CH2_2OH), HRMS (m/z 245.956)
Cross-Coupling Pd(PPh3_3)4_4, Cs2_2CO3_3, DMSO/H2_2O solvent
Bioassay Design Solvent standardization, HPLC purity >95%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.